Benzene, 1,1'-thiobis[4-(methylthio)-
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Overview
Description
Benzene, 1,1’-thiobis[4-(methylthio)- is a chemical compound with the molecular formula C14H14S3. It consists of 14 hydrogen atoms, 14 carbon atoms, and 3 sulfur atoms . This compound is known for its unique structure, which includes two benzene rings connected by a sulfur atom, with additional methylthio groups attached to the benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-thiobis[4-(methylthio)- typically involves the reaction of benzene derivatives with sulfur-containing reagents. One common method is the reaction of 4-methylthiophenol with sulfur dichloride in the presence of a base, such as sodium hydroxide, to form the desired compound. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-thiobis[4-(methylthio)- may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-thiobis[4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-thiobis[4-(methylthio)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-thiobis[4-(methylthio)- involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-bis(methylthio)-: This compound has a similar structure but with methylthio groups attached to the 1 and 4 positions of the benzene ring.
Benzene, 1,1’-thiobis[2-methyl-: Another similar compound with methyl groups attached to the 2 positions of the benzene rings.
Uniqueness
Benzene, 1,1’-thiobis[4-(methylthio)- is unique due to its specific arrangement of sulfur and methylthio groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
125877-23-8 |
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Molecular Formula |
C14H14S3 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1-methylsulfanyl-4-(4-methylsulfanylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C14H14S3/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 |
InChI Key |
GQUSUMUJMZGXSS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)SC2=CC=C(C=C2)SC |
Origin of Product |
United States |
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